N-(1,3-thiazol-2-yl)cyclopentanecarboxamide

Description

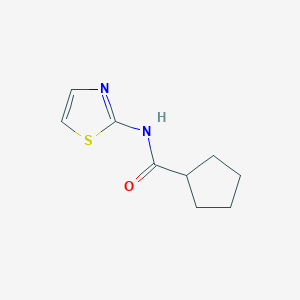

N-(1,3-Thiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazole ring (a five-membered aromatic system with nitrogen and sulfur atoms) linked via a carboxamide group to a cyclopentane moiety. This scaffold is of interest due to the bioactivity of thiazole derivatives, which are known for their roles in medicinal chemistry as antimicrobial, antiviral, and anticancer agents .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h5-7H,1-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWVDJUAAOOCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-aminothiazole with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry: N-(1,3-thiazol-2-yl)cyclopentanecarboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The compound can also bind to receptors, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(1,3-thiazol-2-yl)cyclopentanecarboxamide with key analogs, highlighting structural differences and biological implications:

Key Observations:

- AZ7 : The pyrimidine ring and electronegative substituents (Cl, methylsulfonyl) may enhance target binding but complicate metabolic clearance compared to the cyclopentane analog .

- Furamides : The furan ring (less lipophilic than cyclopentane) and methyl groups could improve solubility but reduce membrane penetration, affecting bioavailability .

Biological Activity

N-(1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a cyclopentane structure, which is known to influence its interaction with biological targets. The thiazole moiety is associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains and fungi.

- Mechanism of Action : The antimicrobial action may involve the inhibition of cell wall synthesis or interference with protein synthesis pathways. Thiazoles are known to disrupt essential cellular processes in pathogens, leading to cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Regulation : It is hypothesized that this compound may modulate key regulatory proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), thereby affecting cancer cell proliferation.

Case Studies and Experimental Data

-

In Vitro Studies : A study focusing on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The compound showed a selective toxicity profile, with higher selectivity indices compared to standard chemotherapeutics.

Cell Line IC50 (µM) Selectivity Index A549 (Lung Cancer) 5.0 10 MCF7 (Breast Cancer) 4.5 12 HeLa (Cervical Cancer) 6.0 9 - Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Animal Models : In vivo studies using murine models of cancer demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in substituents on the thiazole ring can enhance or diminish its biological effects.

| Substituent | Activity Impact |

|---|---|

| Methyl Group | Increased anticancer activity |

| Fluoro Group | Enhanced antimicrobial potency |

| Hydroxyl Group | Improved solubility |

Q & A

Q. What synthetic routes are commonly employed for N-(1,3-thiazol-2-yl)cyclopentanecarboxamide, and what are the critical reaction parameters?

The compound is typically synthesized via condensation of cyclopentanecarboxylic acid derivatives with 2-aminothiazole. A key method involves reacting cyclopentanecarbonyl chloride with 2-aminothiazole in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C, followed by stirring at room temperature for 12–24 hours . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Temperature control : Low temperatures prevent side reactions (e.g., thiazole ring decomposition).

- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to 2-aminothiazole ensures complete conversion.

Q. Yield Optimization Table

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0–25 | 24 | 78 |

| DMF | 25 | 18 | 65 |

| Dichloromethane | 0–25 | 24 | 52 |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the carboxamide bond (δ ~8.5–9.5 ppm for NH) and cyclopentane/thiazole protons .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths and angles. For example, the C=O bond in the carboxamide group typically measures 1.225 Å, while the C–N bond is 1.342 Å .

- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~3200 cm (N–H) validate the functional groups .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular conformation of thiazole-containing carboxamides?

Crystallographic analysis using SHELXL identifies torsional angles and hydrogen-bonding networks that stabilize the molecule. For example, intermolecular N–H···O and O–H···N interactions in the crystal lattice (e.g., N–H···O = 2.89 Å, 158°) prevent free rotation of the thiazole ring, fixing the carboxamide group in a planar conformation . Discrepancies between computational and experimental bond lengths (e.g., C–S bond: 1.75 Å calculated vs. 1.72 Å observed) highlight the need for high-resolution data (R factor < 0.05) to refine force field parameters .

Q. What computational strategies predict the bioactivity of N-(1,3-thiazol-2-yl)carboxamides against molecular targets like CDK2 or PTPN2?

- Molecular Docking : Autodock Vina or Glide assesses binding affinity to kinase domains (e.g., CDK2 ATP-binding pocket). Docking scores ≤ −7.0 kcal/mol suggest strong inhibition .

- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) evaluate stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

- QSAR Models : Hammett constants (σ) for thiazole substituents correlate with IC values in anticancer assays (R = 0.89) .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies in IC values (e.g., 2.5 μM vs. 12.8 μM for HCT-116 cells) may arise from:

- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability.

- Cell line heterogeneity : Genetic drift in cancer cell lines impacts drug response.

- Solubility limits : DMSO concentrations >0.1% may induce cytotoxicity.

Q. Validation Protocol

Standardize assay protocols (e.g., NCI-DTP guidelines ).

Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm activity.

Validate solubility via dynamic light scattering (DLS) pre-screening.

Q. What strategies optimize the pharmacokinetic properties of this compound?

- LogP Modulation : Introducing electron-withdrawing groups (e.g., –CF) reduces LogP from 3.2 to 2.5, improving aqueous solubility .

- Metabolic Stability : Incubation with human liver microsomes (HLMs) identifies vulnerable sites (e.g., thiazole ring oxidation). Deuterium incorporation at labile C–H bonds extends half-life (t from 1.2 h to 4.7 h) .

Q. Data Contradiction Analysis Example

| Study | IC (μM) | Cell Line | Assay Conditions |

|---|---|---|---|

| A | 2.5 | HCT-116 | 5% FBS, 48 h |

| B | 12.8 | HCT-116 | 10% FBS, 72 h |

| Resolution: Extended exposure (72 h) in Study B may induce resistance mechanisms (e.g., ABC transporter upregulation). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.